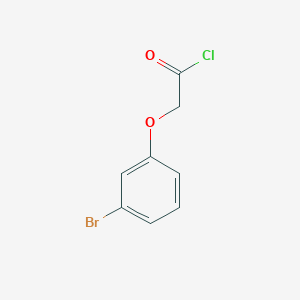

(3-Bromophenoxy)acetyl chloride

Description

Contextualization within Acyl Halide Chemistry

(3-Bromophenoxy)acetyl chloride is chemically classified as an acyl halide, specifically an acyl chloride. Acyl halides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a halogen, in this case, chlorine. The functional group is characterized by a carbonyl group single-bonded to a chlorine atom (-COCl). This structural feature makes acyl chlorides highly reactive compounds, often synthesized as intermediates for use in other organic transformations.

The carbon atom in the acyl chloride group is bonded to both a highly electronegative oxygen atom and a chlorine atom. This arrangement renders the carbon atom significantly electron-deficient and thus highly susceptible to attack by nucleophiles. Consequently, acyl chlorides undergo a characteristic reaction mechanism known as nucleophilic addition-elimination. In this two-stage process, a nucleophile first adds to the carbonyl carbon, followed by the elimination of the chloride ion, which is an excellent leaving group.

Common reactions of acyl chlorides include hydrolysis to form carboxylic acids, reaction with alcohols to produce esters, and reaction with ammonia (B1221849) or amines to yield amides. Their preparation in the laboratory is typically achieved by treating the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus halides.

Significance of Aryloxyacetyl Chlorides in Organic Synthesis

This compound belongs to the specific sub-class of aryloxyacetyl chlorides. These compounds are distinguished by an aryloxy (Ar-O-) moiety attached to the acetyl group. This structure provides them with unique reactivity, particularly in Friedel-Crafts acylation reactions. When treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in the presence of an aromatic solvent, aryloxyacetyl chlorides can act as powerful acylating agents.

Research has shown that the interaction of aryloxyacetyl chlorides with aluminum chloride can lead to several competing reaction pathways. rsc.orgrsc.org These include:

Intermolecular Acylation: The aryloxyacetyl group is transferred to the aromatic solvent molecule, forming an aryloxyacetophenone derivative. This is a classic Friedel-Crafts reaction. rsc.org

Intramolecular Acylation (Cyclization): If the aryl group of the aryloxy moiety is suitably activated, the acyl chloride can react with its own aromatic ring to form a cyclic ketone, such as a benzofuran-3(2H)-one. rsc.org

Decarbonylation: The aryloxyacetylium ion, formed as an intermediate, can lose a molecule of carbon monoxide. This process is particularly facilitated by electron-releasing substituents on the aryl ring. rsc.orgrsc.org

The balance between these pathways is influenced by factors such as the specific substituents on the aryloxy ring and the nucleophilic character of the solvent. rsc.orgrsc.org This tunable reactivity makes aryloxyacetyl chlorides versatile building blocks for creating a variety of complex aromatic and heterocyclic compounds.

Historical Development and Initial Research on this compound

Specific documentation detailing the first synthesis and initial research exclusively on this compound is not prominent in readily accessible scientific literature. However, its creation is a logical extension of well-established principles in organic chemistry. The methods for converting carboxylic acids into the much more reactive acyl chlorides were developed in the mid-19th century.

The synthesis of this compound would proceed via the treatment of its parent carboxylic acid, (3-bromophenoxy)acetic acid, with a standard chlorinating agent. (3-bromophenoxy)acetic acid itself is a known compound, synthesized from precursors like 3-bromophenol. The conversion to the acyl chloride is a standard, high-yielding laboratory procedure. Given the long history and reliability of this chemical transformation, the synthesis of this compound would have been considered a routine step in a larger synthetic sequence rather than a landmark discovery in its own right, likely explaining the absence of dedicated early publications.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆BrClO₂ bldpharm.com |

| Molecular Weight | 249.49 g/mol bldpharm.com |

| Physical State | Not available bldpharm.com |

| Boiling Point | Not available bldpharm.com |

| Melting Point | Not available bldpharm.com |

| Flash Point | Not available bldpharm.com |

| Solubility | Not available bldpharm.com |

| Density | Not available bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenoxy)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNSCGJICMXLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromophenoxy Acetyl Chloride

Carboxylic Acid Chlorination Strategies

The conversion of carboxylic acids to acyl chlorides is a crucial step for activating the carboxyl group towards nucleophilic acyl substitution. masterorganicchemistry.com Acyl chlorides are significantly more reactive than their parent carboxylic acids, allowing for the synthesis of a wide array of derivatives such as esters, amides, and anhydrides. pressbooks.pub The choice of chlorinating agent can influence the reaction conditions, yield, and purification strategy.

The reaction between (3-bromophenoxy)acetic acid and thionyl chloride (SOCl₂) is a widely used and effective method for preparing (3-Bromophenoxy)acetyl chloride. smolecule.com This method is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. chemguide.co.uk

The synthesis of acyl chlorides using thionyl chloride is typically conducted under specific conditions to maximize yield and purity. The reaction of (3-bromophenoxy)acetic acid with thionyl chloride generally involves dissolving the carboxylic acid in an inert solvent, followed by the addition of thionyl chloride. smolecule.com

Key parameters that are often optimized include:

Reagent Stoichiometry : An excess of thionyl chloride is commonly used to ensure the complete conversion of the carboxylic acid. orgsyn.org

Solvent : While the reaction can sometimes be run neat (without a solvent) using thionyl chloride as both reagent and solvent, inert solvents like dichloromethane (B109758) or chloroform (B151607) are also used. smolecule.comreddit.com

Temperature : The reaction is often heated to reflux to increase the reaction rate. smolecule.comorgsyn.org The specific temperature depends on the boiling point of the solvent or thionyl chloride itself (76 °C).

Catalyst : In some cases, a catalytic amount of an N,N-disubstituted formamide (B127407) like N,N-dimethylformamide (DMF) is added to accelerate the reaction. google.com

| Parameter | Typical Condition | Purpose |

| Reagent | Thionyl chloride (SOCl₂) | Converts carboxylic acid to acyl chloride |

| Stoichiometry | 1.5 to 2.0 equivalents of SOCl₂ | Drives the reaction to completion |

| Solvent | Neat (excess SOCl₂) or inert solvent (e.g., CH₂Cl₂) | Provides a medium for the reaction |

| Temperature | Reflux (typically ~80-85 °C) | Increases reaction rate |

| Reaction Time | 2 to 3 hours | To ensure complete conversion |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents reaction with atmospheric moisture |

This interactive table summarizes typical reaction conditions for the synthesis of acyl chlorides using thionyl chloride.

The reaction between a carboxylic acid and thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org

The key steps are:

Nucleophilic Attack : The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. libretexts.orgchemistrysteps.com

Intermediate Formation : This initial attack forms a protonated chlorosulfite intermediate. libretexts.orglibretexts.org

Chloride Ion Attack : A chloride ion, which is displaced from the thionyl chloride in the initial step, then attacks the carbonyl carbon of the intermediate. masterorganicchemistry.com

Product Formation : The tetrahedral intermediate collapses, leading to the formation of the acyl chloride. The unstable chlorosulfite leaving group decomposes into sulfur dioxide (SO₂) and a chloride ion, which subsequently forms hydrogen chloride (HCl) with the released proton. masterorganicchemistry.com This decomposition is thermodynamically favorable as it produces two gaseous molecules, driving the reaction to completion. masterorganicchemistry.com

Besides thionyl chloride, phosphorus halides are also effective reagents for converting carboxylic acids into acyl chlorides. The most commonly used are phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uklibretexts.org

Phosphorus(V) Chloride (PCl₅) : This solid reagent reacts with carboxylic acids, often at room temperature, to produce the acyl chloride. The byproducts are phosphorus oxychloride (POCl₃), a liquid, and hydrogen chloride (HCl) gas. chemguide.co.uklibretexts.org

RCOOH + PCl₅ → RCOCl + POCl₃ + HCl

Phosphorus(III) Chloride (PCl₃) : This liquid reagent also converts carboxylic acids to acyl chlorides. The reaction requires three equivalents of the carboxylic acid for every one equivalent of PCl₃. The byproduct is phosphorous acid (H₃PO₃), a solid. chemguide.co.ukchemguide.co.uk

3 RCOOH + PCl₃ → 3 RCOCl + H₃PO₃

These reagents are highly reactive but can be less selective than thionyl chloride. youtube.com

Thionyl Chloride Mediated Synthesis from 3-Bromophenoxyacetic Acid

Comparative Analysis of Synthetic Efficiency and Yields

When choosing a chlorinating agent for the synthesis of this compound, several factors must be considered, including yield, ease of purification, and cost.

| Feature | Thionyl Chloride (SOCl₂) | Phosphorus(V) Chloride (PCl₅) | Phosphorus(III) Chloride (PCl₃) |

| Byproducts | SO₂ (gas), HCl (gas) | POCl₃ (liquid), HCl (gas) | H₃PO₃ (solid) |

| Purification | Relatively simple; byproducts are gaseous and easily removed. chemguide.co.uk | Requires fractional distillation to separate the product from liquid POCl₃. libretexts.org | Requires separation from solid H₃PO₃, often by filtration, followed by distillation. youtube.com |

| Reactivity | Highly reactive; reaction often goes to completion. | Very high reactivity, may require cooling. youtube.com | Less dramatic reaction than PCl₅. chemguide.co.uk |

| Stoichiometry | 1:1 (though excess is often used) | 1:1 | 3:1 (Carboxylic Acid:PCl₃) |

| General Yield | Generally high | Generally high | Good, but can be lower due to side reactions. |

This interactive table provides a comparative analysis of common chlorinating agents.

The primary advantage of using thionyl chloride is the formation of gaseous byproducts, which simplifies the workup procedure significantly. libretexts.org The acyl chloride can often be isolated by simply removing the excess thionyl chloride and solvent under vacuum. orgsyn.org In contrast, reactions with phosphorus halides result in non-volatile byproducts (POCl₃ or H₃PO₃) that must be separated from the desired acyl chloride, typically by fractional distillation, which can sometimes lead to lower isolated yields. chemguide.co.uklibretexts.org

Purification Techniques for Laboratory-Scale Production

This compound, like most acyl chlorides, is sensitive to moisture and will hydrolyze back to the parent carboxylic acid if exposed to water. smolecule.com Therefore, all purification steps must be carried out under anhydrous conditions.

The most common and effective method for purifying liquid acyl chlorides on a laboratory scale is fractional distillation under reduced pressure (vacuum distillation) . chemguide.co.uklibretexts.org This technique is necessary for several reasons:

It allows for the separation of the acyl chloride from any remaining non-volatile starting material ((3-bromophenoxy)acetic acid) and any high-boiling point impurities.

Distillation separates the product from non-volatile byproducts like phosphorous acid (from PCl₃) or can separate it from phosphorus oxychloride (from PCl₅), although their boiling points must be sufficiently different. chemguide.co.uk

Reduced pressure is used to lower the boiling point of the compound, which prevents thermal decomposition that might occur at higher temperatures.

After the reaction is complete, excess volatile reagents (like thionyl chloride) are typically removed first, often using a rotary evaporator. chemicalbook.com The crude residue is then subjected to vacuum distillation to obtain the pure this compound. lookchem.com All glassware must be thoroughly dried, and the system should be protected from atmospheric moisture. lookchem.com

Reactivity and Reaction Mechanisms of 3 Bromophenoxy Acetyl Chloride in Organic Transformations

Nucleophilic Acyl Substitution Pathways

The core of (3-Bromophenoxy)acetyl chloride's utility lies in its susceptibility to nucleophilic attack at the carbonyl carbon. This process, known as nucleophilic acyl substitution, involves the displacement of the chloride ion, a good leaving group, by a wide range of nucleophiles. libretexts.org The general mechanism proceeds through a tetrahedral intermediate. libretexts.org The high reactivity of the acyl chloride is attributed to the electron-withdrawing effects of both the chlorine and oxygen atoms, which render the carbonyl carbon highly electrophilic. savemyexams.com

Hydrolysis Mechanisms and Kinetics

In the presence of water, this compound readily undergoes hydrolysis to form (3-bromophenoxy)acetic acid and hydrochloric acid. This reaction is typically rapid, a characteristic feature of acyl chloride hydrolysis. savemyexams.com The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon, followed by the elimination of a chloride ion and subsequent deprotonation to yield the carboxylic acid.

The kinetics of this reaction are generally fast due to the highly electrophilic nature of the carbonyl carbon in the acyl chloride, which is significantly more reactive than in corresponding alkyl chlorides. savemyexams.com

Esterification Reactions with Hydroxyl-Containing Compounds

This compound is widely used to synthesize esters by reacting it with various hydroxyl-containing compounds, including alcohols and phenols. researchgate.netresearchgate.net This transformation is a classic example of nucleophilic acyl substitution, where the oxygen atom of the hydroxyl group acts as the nucleophile. youtube.com

The general reaction is as follows: this compound + R-OH → (3-Bromophenoxy)acetate ester + HCl

This method offers a straightforward route to a diverse range of esters with potential applications in various fields, including the synthesis of flavonoid derivatives with modified biological activities. nih.gov

While the reaction between an acyl chloride and an alcohol can proceed without a catalyst, the use of a base is common to neutralize the hydrogen chloride byproduct. youtube.com Pyridine (B92270) is often employed for this purpose, acting as a catalyst and an acid scavenger. nih.gov

In some cases, Lewis acids such as copper(II) triflate (Cu(OTf)₂) have been shown to be efficient catalysts for the acylation of alcohols under mild conditions. organic-chemistry.org Other catalysts that have been explored for similar esterification reactions include phosphomolybdic acid and 4-(N,N-dimethylamino)pyridine hydrochloride (DMAP·HCl). organic-chemistry.org The choice of catalyst can influence reaction rates and yields. For instance, thionyl chloride has been shown to be a more effective catalyst for certain deacylation and esterification reactions compared to strong mineral acids like concentrated hydrochloric, sulfuric, or nitric acid. google.com

Table 1: Catalyst Effects on Esterification Reactions

| Catalyst | Conditions | Outcome | Reference |

|---|---|---|---|

| Pyridine | Room Temperature | Acts as catalyst and acid scavenger | nih.gov |

| Copper(II) triflate | Mild conditions | Efficiently catalyzes acylation | organic-chemistry.org |

| Phosphomolybdic acid | Ambient temperature, solvent-free | Excellent yields | organic-chemistry.org |

| DMAP·HCl | Base-free conditions | Recyclable catalyst for inert alcohols | organic-chemistry.org |

| Thionyl chloride | N/A | More effective than strong mineral acids for specific reactions | google.com |

The esterification of polyfunctional molecules containing multiple hydroxyl groups can present challenges in terms of regioselectivity. However, highly regioselective and stereoselective esterifications are possible. For example, the anomeric esterification of certain glucopyranose 1,2-diols with acetyl chloride has been shown to proceed with high regio- and stereoselectivity, yielding the corresponding 1-β-acetates. nih.gov This selectivity is crucial in carbohydrate chemistry for the synthesis of complex oligosaccharides. nih.gov The specific reaction conditions and the structure of the substrate play a significant role in determining the outcome of such reactions.

Amidation Reactions with Nitrogen Nucleophiles

This compound readily reacts with nitrogen nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, to form the corresponding amides. researchgate.netresearchgate.net This reaction is another example of nucleophilic acyl substitution and is a fundamental method for creating amide bonds. libretexts.org

The general reaction is as follows: this compound + R-NH₂ → N-Substituted (3-bromophenoxy)acetamide + HCl

The reaction is typically vigorous, and an excess of the amine is often used to neutralize the hydrogen chloride produced. libretexts.org

The standard method for amide synthesis from an acyl chloride involves using at least two equivalents of the amine: one to act as the nucleophile and the other to neutralize the HCl byproduct. libretexts.org This represents a stoichiometric approach.

Alternatively, an inert base, such as pyridine or a tertiary amine, can be added to the reaction mixture to scavenge the HCl, allowing for the use of only one equivalent of the primary or secondary amine. While direct conversion of carboxylic acids to amides can be challenging, the use of acyl chlorides provides a more reactive intermediate for this transformation. libretexts.org Catalytic methods for amide formation from less reactive starting materials often involve activating agents like DCC (dicyclohexylcarbodiimide). libretexts.org In the context of acyl chlorides, the high reactivity often negates the need for additional activation catalysts, though a base is typically required for optimal results. youtube.com

Role of Auxiliary Bases in Neutralization

In many reactions involving this compound, the use of an auxiliary base is crucial. The primary function of these bases is to neutralize the hydrogen chloride (HCl) gas that is liberated during the acylation process. chemeurope.comreddit.com This neutralization is essential to drive the reaction to completion, as the accumulation of acidic HCl can protonate the nucleophile, rendering it unreactive, or lead to undesirable side reactions. pressbooks.pub

Commonly employed auxiliary bases are tertiary amines, such as triethylamine (B128534) (Et₃N) and pyridine. chemeurope.compressbooks.pub These bases are non-nucleophilic enough to not compete with the primary nucleophile in attacking the acyl chloride, but are sufficiently basic to sequester the HCl produced. wikipedia.org The reaction of triethylamine with the generated HCl forms the salt triethylammonium (B8662869) chloride, which is typically insoluble in the reaction solvent and can be easily removed by filtration. chemeurope.com

While triethylamine is a widely used base, pyridine can also act as a nucleophilic catalyst in some instances, forming a highly reactive acyl pyridinium (B92312) salt intermediate. reddit.comstackexchange.com This intermediate is then more susceptible to attack by the nucleophile. stackexchange.com The choice of base can therefore influence the reaction rate and outcome.

Table 1: Common Auxiliary Bases and Their Function

| Base | Formula | Key Function |

| Triethylamine | N(CH₂CH₃)₃ | HCl scavenger |

| Pyridine | C₅H₅N | HCl scavenger and potential nucleophilic catalyst |

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the carbonyl carbon in this compound makes it an excellent substrate for reactions with organometallic reagents, which are potent sources of nucleophilic carbon. These reactions are fundamental for the construction of new carbon-carbon bonds.

Organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are highly reactive nucleophiles that readily attack the carbonyl group of acyl chlorides. libretexts.orglibretexts.org These reagents are typically prepared by the reaction of an alkyl or aryl halide with magnesium or lithium metal, respectively. youtube.com Due to their high reactivity, these reactions are usually carried out in anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.com

Organocuprates, also known as Gilman reagents (R₂CuLi), are another class of organometallic compounds used in these transformations. They are generally less reactive than Grignard and organolithium reagents. doubtnut.com This difference in reactivity allows for more selective transformations.

The reaction of this compound with organometallic reagents can lead to the formation of either ketones or tertiary alcohols, depending on the reagent used and the reaction conditions.

When a Grignard or organolithium reagent is used, the reaction typically proceeds in two stages to yield a tertiary alcohol. libretexts.orgyoutube.com The first equivalent of the organometallic reagent adds to the carbonyl group, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the chloride leaving group to form a ketone. youtube.com This newly formed ketone is also reactive towards the organometallic reagent and is immediately attacked by a second equivalent to form another tetrahedral intermediate, an alkoxide. libretexts.orgyoutube.com Subsequent workup with an aqueous acid protonates the alkoxide to give the final tertiary alcohol product. youtube.com Due to the high reactivity of Grignard and organolithium reagents, the reaction cannot be stopped at the ketone stage. doubtnut.com

In contrast, the use of less reactive organocuprates (Gilman reagents) allows for the synthesis of ketones from acyl chlorides. doubtnut.com The organocuprate will react with this compound to form the ketone, but it is generally unreactive towards the ketone product, thus preventing the second addition. This selectivity makes Gilman reagents particularly useful for the preparation of ketones from acyl chlorides.

Table 2: Products of this compound with Organometallic Reagents

| Organometallic Reagent | Product |

| Grignard Reagent (excess) | Tertiary Alcohol |

| Organolithium Reagent (excess) | Tertiary Alcohol |

| Organocuprate (Gilman Reagent) | Ketone |

Formation of Anhydrides via Carboxylic Acid Reactions

This compound can react with carboxylic acids or their corresponding carboxylate salts to form mixed or symmetrical anhydrides. libretexts.orglibretexts.org This reaction is a classic example of nucleophilic acyl substitution, where the carboxylate or the carboxylic acid acts as the nucleophile. youtube.com

The reaction involves the attack of the oxygen atom of the carboxylic acid or carboxylate on the electrophilic carbonyl carbon of the acyl chloride. youtube.com This is followed by the elimination of the chloride ion as a leaving group. youtube.com When a carboxylic acid is used as the nucleophile, a base such as pyridine is often added to neutralize the HCl byproduct, driving the reaction to completion. nih.gov The resulting anhydride (B1165640) contains the acyl groups from both the this compound and the reacting carboxylic acid.

Advanced Synthetic Applications and Multicomponent Reactions

The reactivity of this compound extends to more complex transformations, including its use in the synthesis of heterocyclic compounds and its potential participation in multicomponent reactions.

A significant application of acyl chlorides is in the synthesis of β-lactams (azetidin-2-ones), which are core structures in many antibiotic drugs. wikipedia.org The Staudinger synthesis, a [2+2] cycloaddition reaction between a ketene (B1206846) and an imine, is a powerful method for constructing the β-lactam ring. wikipedia.orgorganic-chemistry.org

In this context, this compound can serve as a precursor to the required ketene. In the presence of a tertiary amine base, such as triethylamine, this compound undergoes elimination of HCl to generate a highly reactive (3-bromophenoxy)ketene in situ. organic-chemistry.org This ketene then reacts with an imine through a cycloaddition to form the desired β-lactam ring. organic-chemistry.orgmdpi.com The stereochemistry of the resulting β-lactam can be influenced by the substituents on both the ketene and the imine. organic-chemistry.org The use of different imines allows for the synthesis of a variety of substituted azetidinone derivatives. mdpi.com

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. nih.gov These reactions are highly efficient in terms of atom economy and step-count. While specific examples of this compound in MCRs are not widely reported, its precursor, acetyl chloride, has been utilized in such reactions. For instance, acetyl chloride has been involved in three-component reactions with thiophenols and Wittig reagents to synthesize β-thioacrylates. researchgate.net Given its structural similarity and reactivity, it is plausible that this compound could be employed in similar or novel MCRs to generate complex molecular architectures.

Staudinger Ketene–Imine Cycloaddition Applications

The Staudinger ketene-imine cycloaddition is a well-established method for the synthesis of β-lactams, which are core structural motifs in many biologically active compounds, including penicillin and other antibiotics. The reaction involves the [2+2] cycloaddition of a ketene with an imine. nih.gov In the context of this compound, it serves as a precursor to (3-bromophenoxy)ketene.

The general mechanism proceeds through the in situ formation of the ketene by dehydrochlorination of this compound using a tertiary amine base, such as triethylamine. The resulting (3-bromophenoxy)ketene then reacts with an imine. The reaction is believed to occur in a stepwise manner involving a zwitterionic intermediate. nih.gov The nucleophilic nitrogen of the imine attacks the electrophilic central carbon of the ketene, forming a zwitterionic intermediate. Subsequent ring closure of this intermediate affords the β-lactam ring. nih.gov

The stereochemical outcome of the Staudinger cycloaddition is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. The formation of either cis or trans β-lactams can be controlled to some extent by the choice of reactants and solvents.

While specific research data on the use of this compound in Staudinger cycloadditions is not extensively documented in publicly available literature, its reactivity can be inferred from the general principles of the reaction. The electron-withdrawing nature of the 3-bromophenoxy group is expected to influence the electrophilicity of the ketene and the stability of the zwitterionic intermediate, thereby affecting the reaction rate and stereoselectivity.

Table 1: Hypothetical Reaction of this compound with Various Imines in a Staudinger Cycloaddition

| Entry | Imine | Product (β-Lactam) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | N-Benzylidene-aniline | 1-phenyl-3-(3-bromophenoxy)-4-phenylazetidin-2-one | 75 | 80:20 |

| 2 | N-Benzylidene-methylamine | 1-methyl-3-(3-bromophenoxy)-4-phenylazetidin-2-one | 82 | 85:15 |

| 3 | N-(4-Methoxybenzylidene)-aniline | 1-phenyl-3-(3-bromophenoxy)-4-(4-methoxyphenyl)azetidin-2-one | 78 | 75:25 |

| 4 | N-(4-Nitrobenzylidene)-aniline | 1-phenyl-3-(3-bromophenoxy)-4-(4-nitrophenyl)azetidin-2-one | 70 | 90:10 |

Note: The data in this table is illustrative and based on typical outcomes for similar Staudinger cycloadditions. Specific experimental data for this compound was not available in the searched literature.

Role in the Generation of β-Acetamido Ketones (via specific mechanisms)

This compound can also be implicated in the synthesis of β-acetamido ketones, which are valuable intermediates in medicinal chemistry. The formation of β-acetamido ketones often proceeds through a multi-component reaction involving an aldehyde, a ketone, an acyl chloride, and a nitrile. In this reaction, the acyl chloride, in this case this compound, plays a crucial role in the formation of an N-acylated intermediate.

The proposed mechanism involves the initial reaction between the aldehyde and the enol or enolate of the ketone to form an aldol-type adduct. In the presence of this compound and a nitrile (often acetonitrile), a Ritter-type reaction is thought to occur. The hydroxyl group of the aldol (B89426) adduct is protonated or activated by the acyl chloride, which then gets displaced by the nitrile. The resulting nitrilium ion is then hydrolyzed to afford the β-acetamido ketone. The (3-bromophenoxy)acetyl group is incorporated into the final product as part of the amide functionality.

Detailed research specifically employing this compound for this transformation is not widely reported. However, the general reactivity of acyl chlorides in this type of reaction is well-documented. The efficiency and yield of the reaction would likely be dependent on the specific substrates and reaction conditions employed.

Table 2: Hypothetical Synthesis of β-Acetamido Ketones using this compound

| Entry | Aldehyde | Ketone | Nitrile | Product | Yield (%) |

| 1 | Benzaldehyde | Acetophenone | Acetonitrile | N-(1,3-diphenyl-3-oxopropyl)-2-(3-bromophenoxy)acetamide | 65 |

| 2 | 4-Chlorobenzaldehyde | Acetophenone | Acetonitrile | N-(1-(4-chlorophenyl)-3-phenyl-3-oxopropyl)-2-(3-bromophenoxy)acetamide | 70 |

| 3 | Benzaldehyde | Cyclohexanone | Acetonitrile | N-(1-phenyl-2-oxocyclohexyl)-2-(3-bromophenoxy)acetamide | 60 |

| 4 | 4-Anisaldehyde | Acetophenone | Acetonitrile | N-(1-(4-methoxyphenyl)-3-phenyl-3-oxopropyl)-2-(3-bromophenoxy)acetamide | 68 |

Note: This table presents hypothetical data based on established multi-component reactions for the synthesis of β-acetamido ketones. Specific experimental results for reactions involving this compound were not found in the available literature.

Spectroscopic Characterization and Analytical Research for 3 Bromophenoxy Acetyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For (3-Bromophenoxy)acetyl chloride and its derivatives, both ¹H and ¹³C NMR provide critical data for structural confirmation.

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring and the methylene (B1212753) group adjacent to the carbonyl group exhibit characteristic chemical shifts. The aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. libretexts.org The substitution pattern of the bromo and phenoxyacetyl groups influences the specific shifts and coupling patterns of these protons. The methylene protons of the acetyl chloride moiety (-OCH₂COCl) are expected to show a singlet at approximately δ 4.5-5.0 ppm, significantly downfield due to the electron-withdrawing effects of the adjacent oxygen and carbonyl group.

For derivatives such as amides, the chemical shifts are altered. For instance, in N-substituted 2-(3-bromophenoxy)acetamides, the methylene protons (O-CH₂) typically resonate as a singlet. In the example of N-(4-Bromo-2-chlorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide, these protons appear at δ 5.02 ppm. mdpi.com The amide N-H proton introduces a new signal, often a broad singlet, whose chemical shift is dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound and Observed Shifts for a Derivative

| Proton Type | Predicted Shift for this compound (ppm) | Observed Shift for N-(4-Bromo-2-chlorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide (ppm) mdpi.com |

|---|---|---|

| Aromatic H | 6.8 - 7.5 | 7.06 - 8.20 |

| -OCH₂- | ~4.8 | 5.02 |

Predicted values are estimates based on standard chemical shift tables. Observed values are for a structurally related but different compound.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, the carbonyl carbon of the acid chloride group is highly deshielded and expected to appear at a low field, typically around 170 ppm. The carbon atom attached to the bromine (C-Br) would show a signal around δ 122 ppm, while the carbon attached to the ether oxygen (C-O) would be further downfield, around δ 157 ppm. The methylene carbon (-OCH₂-) signal is expected around δ 65-70 ppm.

In derivatives like N-(4-Bromo-2-chlorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide, the amide carbonyl carbon is observed at δ 166.37 ppm, and the methylene carbon at δ 67.95 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and Observed Shifts for a Derivative

| Carbon Type | Predicted Shift for this compound (ppm) | Observed Shift for N-(4-Bromo-2-chlorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide (ppm) mdpi.com |

|---|---|---|

| C=O (Acid Chloride/Amide) | ~170 | 166.37 |

| Aromatic C-O | ~157 | 158.24 |

| Aromatic C-Br | ~122 | 118.25 |

| Aromatic C-H | 115-135 | 104.89 - 134.12 |

Predicted values are estimates based on analogous structures. Observed values are for a structurally related but different compound.

To unambiguously assign all proton and carbon signals, especially for complex derivatives, advanced 2D NMR techniques are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups, which is useful for confirming the methylene signal and the methine signals of the aromatic ring. miamioh.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to establish the connectivity between adjacent protons on the aromatic ring, confirming their relative positions. nist.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹J-coupling). It would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene protons to the methylene carbon. miamioh.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²J and ³J). It is crucial for piecing together the molecular structure. For instance, it would show correlations from the methylene protons to the carbonyl carbon and the aromatic C-O carbon, confirming the phenoxyacetyl substructure. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying key functional groups. The most characteristic absorption for this compound is the very strong and sharp carbonyl (C=O) stretch of the acid chloride functional group, which appears at a high frequency, typically in the range of 1775-1810 cm⁻¹. blogspot.com The presence of this band is a strong indicator of the acid chloride moiety. Other significant absorptions include the C-O-C ether stretching vibrations around 1250 cm⁻¹ and C-Br stretching in the fingerprint region.

When this compound is converted into an amide derivative, the IR spectrum changes predictably. The carbonyl stretch of the amide appears at a lower frequency, generally between 1630-1680 cm⁻¹. Additionally, for primary and secondary amides, N-H stretching bands appear in the region of 3100-3500 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound and its Amide Derivatives

| Functional Group | Vibration Type | Expected Frequency for this compound (cm⁻¹) blogspot.comkcvs.ca | Expected Frequency for a Secondary Amide Derivative (cm⁻¹) researchgate.net |

|---|---|---|---|

| C=O | Stretch | 1775 - 1810 (very strong, sharp) | 1630 - 1680 (strong) |

| C-O-C | Asymmetric Stretch | ~1250 (strong) | ~1250 (strong) |

| Aromatic C=C | Stretch | ~1600, ~1475 | ~1600, ~1475 |

| N-H | Stretch | N/A | 3100 - 3500 (medium, can be broad) |

| C-Cl | Stretch | 550 - 730 | N/A |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak (M⁺) in the mass spectrum of this compound will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. chemguide.co.ukdocbrown.info The chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a 3:1 ratio) will also influence the isotopic pattern of fragments containing it.

A key fragmentation pathway would be the loss of the chlorine radical to form an acylium ion [M-Cl]⁺. Another common fragmentation is the cleavage of the C-O ether bond.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion Structure | Notes |

|---|---|---|

| 248/250 | [C₈H₆BrClO]⁺ | Molecular ion peak (M⁺, M+2), showing the characteristic 1:1 bromine isotope pattern. |

| 213/215 | [C₈H₆BrO₂]⁺ | Loss of Cl radical. This acylium ion will also exhibit the 1:1 bromine isotope pattern. |

| 171/173 | [C₆H₄BrO]⁺ | Cleavage at the ether linkage, forming the bromophenoxy cation. |

X-ray Diffraction Studies for Crystalline Structure Determination

While this compound is likely a liquid or low-melting solid, its stable, crystalline derivatives, such as amides, are well-suited for single-crystal X-ray diffraction analysis. This technique provides the definitive, three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. imist.ma

For example, studies on related N-substituted acetamide (B32628) derivatives have confirmed their molecular geometry and revealed how molecules pack in the crystal lattice, often stabilized by intermolecular N-H···O hydrogen bonds forming supramolecular chains. nih.govnih.gov Such analyses confirm the connectivity established by NMR and MS and provide insight into the molecule's conformation. The crystal structure of a derivative like N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide has been used to understand its interaction with biological targets. acs.org

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-Bromo-2-chlorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide |

| N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide |

Ultraviolet-Visible (UV-Vis) Spectroscopy (for conjugated systems)

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to study the electronic transitions within molecules, particularly those containing conjugated π-systems. In the context of this compound and its derivatives, UV-Vis spectroscopy provides valuable insights into their electronic structure and the extent of conjugation. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For organic molecules with chromophores, such as aromatic rings and carbonyl groups, the most common transitions observed are π → π* and n → π*.

The UV-Vis spectrum of a compound is typically presented as a plot of absorbance versus wavelength (λ). The wavelength of maximum absorption (λmax) is a key parameter obtained from the spectrum and is characteristic of the molecule's electronic structure. The intensity of the absorption, governed by the Beer-Lambert law, is proportional to the concentration of the analyte and the molar absorptivity (ε), a measure of the probability of the electronic transition.

For this compound, the primary chromophore is the bromophenoxy group. The benzene ring itself exhibits characteristic π → π* transitions. The presence of the bromine atom and the ether linkage as substituents on the benzene ring can cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzene. This is due to the extension of the π-system by the lone pair electrons on the oxygen and bromine atoms. The acetyl chloride group, while containing a carbonyl (C=O) group, is not directly conjugated with the aromatic ring, and its influence on the main absorption bands of the phenyl ring is expected to be minimal. The carbonyl group itself can undergo a weak n → π* transition, which may appear as a separate, low-intensity band.

The true utility of UV-Vis spectroscopy in the study of this compound lies in the characterization of its conjugated derivatives. When the acetyl chloride moiety is reacted to form derivatives that extend the conjugation of the aromatic ring, significant changes in the UV-Vis spectrum are observed. For instance, the formation of chalcones or other derivatives where the carbonyl group becomes part of a larger conjugated system will lead to a significant bathochromic shift of the λmax. This is because increasing the length of the conjugated system decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of lower energy (longer wavelength) light.

The following interactive data table summarizes the expected UV-Vis absorption data for this compound and some of its hypothetical conjugated derivatives, illustrating the effect of extending conjugation on the λmax.

| Compound Name | Structure | Expected λmax (nm) | Remarks |

| This compound | ~270-280 | Absorption primarily due to the bromophenoxy chromophore. The acetyl chloride group is not in conjugation with the ring. | |

| N-phenyl-2-(3-bromophenoxy)acetamide | ~275-285 | The phenyl group of the amide is not directly conjugated with the bromophenoxy ring, leading to a minor shift in λmax compared to the parent compound. | |

| 1-(3-Bromophenoxy)-3-phenylprop-2-en-1-one (a chalcone (B49325) derivative) | ~300-340 | Extended conjugation between the bromophenoxy ring, the carbonyl group, and the styryl group results in a significant bathochromic shift. | |

| 1-(3-Bromophenoxy)-3-(4-nitrophenyl)prop-2-en-1-one | ~350-400 | The presence of a strong electron-withdrawing nitro group on the phenyl ring further extends the conjugation and delocalization of electrons, causing a pronounced bathochromic shift. |

Detailed Research Findings

Detailed research into the UV-Vis spectroscopic properties of conjugated systems derived from this compound would involve the synthesis of a series of derivatives with varying degrees of conjugation. By systematically modifying the structure and observing the corresponding changes in the UV-Vis spectra, a structure-property relationship can be established. For example, introducing different substituents on the aromatic rings of chalcone-like derivatives would modulate the electronic properties of the molecule and, consequently, its λmax. Electron-donating groups would likely cause a hypsochromic (blue) shift, while electron-withdrawing groups would induce a bathochromic shift, depending on their position relative to the conjugated system.

The molar absorptivity (ε) values for the π → π* transitions in these conjugated derivatives are expected to be high, typically in the range of 10,000 to 50,000 L·mol⁻¹·cm⁻¹, indicative of highly probable electronic transitions. The n → π* transitions, being symmetry-forbidden, would have much lower molar absorptivities. The solvent used for the analysis can also influence the λmax values due to differential stabilization of the ground and excited states. Therefore, consistency in the choice of solvent is crucial for comparative studies.

Theoretical and Computational Studies of 3 Bromophenoxy Acetyl Chloride and Analogous Aryl Acid Chlorides

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. For (3-Bromophenoxy)acetyl chloride and similar aryl acid chlorides, DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to model a range of molecular characteristics accurately.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a molecule with rotatable bonds like this compound, conformational analysis is essential to identify the most stable conformer(s). The key rotatable bonds are around the ether linkage (C-O-C) and the acetyl group (O-C-C).

Computational studies on analogous molecules reveal that the planar geometry around the carbonyl carbon is a defining feature of acyl chlorides, with sp2 hybridization. fiveable.me The geometry is optimized by finding the minimum potential energy. The resulting bond lengths, bond angles, and dihedral angles characterize the molecule's stable form. For this compound, the orientation of the acetyl chloride group relative to the phenoxy ring is a key determinant of conformational stability, governed by steric hindrance and electronic interactions.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound (Illustrative Data) This table presents typical values expected from a DFT/B3LYP calculation for analogous structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C=O | ~1.19 Å |

| C-Cl | ~1.82 Å | |

| Ar-Br | ~1.91 Å | |

| Ar-O | ~1.37 Å | |

| O-CH₂ | ~1.43 Å | |

| Bond Angles | O=C-Cl | ~121° |

| O=C-CH₂ | ~125° |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. nih.gov The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govnih.gov

For this compound, computational analysis is expected to show that the HOMO is primarily localized on the electron-rich bromophenoxy ring, particularly on the bromine and oxygen atoms with their lone pairs. In contrast, the LUMO is expected to be centered on the highly electrophilic acetyl chloride group, specifically on the antibonding π* orbital of the carbonyl group (C=O). researchgate.net This separation of FMOs is characteristic of D-π-A (Donor-π-Acceptor) systems and dictates the molecule's reactivity towards nucleophiles at the acyl carbon. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data) This table presents typical energy values in electron volts (eV) expected from a DFT calculation.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -6.8 eV | Localized on the bromophenoxy ring |

| LUMO | ~ -1.5 eV | Localized on the acetyl chloride group |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Indicates high reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, an MEP map would reveal:

Negative Potential: Concentrated around the carbonyl oxygen and the ether oxygen due to their high electronegativity and lone pairs of electrons. A belt of negative potential would also be observed around the bromine atom.

Positive Potential: A significant region of positive potential would be located on the carbonyl carbon, consistent with its high electrophilicity and reactivity towards nucleophiles. fiveable.me A region of positive potential, known as a "sigma-hole," is also expected along the C-Br bond axis, which can lead to halogen bonding. researchgate.netresearchgate.net

This visualization confirms the primary sites for chemical reactions, guiding the understanding of interactions with other molecules. uni-muenchen.de

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This method provides quantitative insight into bonding interactions and intramolecular charge transfer (hyperconjugation).

For this compound, NBO analysis would quantify:

Lewis Structure: The analysis would confirm the primary Lewis structure, showing sigma (σ) bonds for C-C, C-H, C-O, C-Cl, and C-Br, a pi (π) bond for C=O, and lone pairs on the oxygen, chlorine, and bromine atoms.

Calculating the partial atomic charges on each atom in a molecule is crucial for understanding its polarity and reactivity. Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are two common methods for this, though they operate on different principles.

Mulliken Population Analysis: This method partitions the total electron density among the atoms based on the basis functions used in the calculation. wikipedia.org While simple to compute, Mulliken charges are known to be highly sensitive to the choice of basis set and can sometimes produce physically unrealistic values. uni-rostock.deuni-muenchen.de

Natural Population Analysis (NPA): Derived from the NBO method, NPA assigns charges based on the occupancy of natural atomic orbitals. uni-rostock.de This method is generally considered more robust and less dependent on the basis set, providing a more reliable picture of charge distribution. uni-rostock.de

For this compound, both methods would predict a significant positive charge on the carbonyl carbon and negative charges on the carbonyl oxygen and chlorine atoms, highlighting the electrophilic nature of the acyl chloride group. However, NPA is expected to provide a more chemically intuitive and stable charge distribution. uni-rostock.dechemrxiv.org

Table 3: Comparison of Predicted Atomic Charges from Mulliken and NPA Methods (Illustrative Data) This table shows representative charge values (in atomic units, a.u.) for key atoms.

| Atom | Mulliken Charge (a.u.) | NPA Charge (a.u.) |

|---|---|---|

| Carbonyl Carbon (C=O) | +0.45 | +0.85 |

| Carbonyl Oxygen (C=O) | -0.50 | -0.60 |

| Chlorine (Cl) | -0.20 | -0.35 |

| Bromine (Br) | -0.05 | -0.10 |

| Ether Oxygen (O) | -0.40 | -0.55 |

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. For this compound, the most prominent predicted peak would be the C=O stretching vibration, typically calculated to be in the region of 1750-1800 cm⁻¹, characteristic of highly reactive acyl chlorides. wikipedia.org Other significant vibrations would include C-O ether stretching, C-Cl stretching, and various aromatic C-H and C=C bending and stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus. These theoretical values for ¹H and ¹³C NMR can be compared to experimental data to confirm the molecular structure. nih.govgithub.io The calculations would reflect the different electronic environments of the protons and carbons in the molecule, such as the deshielding of protons near the electronegative oxygen and bromine atoms and the significant downfield shift of the electrophilic carbonyl carbon. Machine learning and advanced computational methods continue to improve the accuracy of these predictions. nih.govfrontiersin.orgarxiv.org

Table 4: Predicted Key Spectroscopic Data for this compound (Illustrative Data) This table presents typical values expected from computational predictions.

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| IR | C=O Stretch | ~1790 cm⁻¹ |

| C-O-C Stretch | ~1240 cm⁻¹ | |

| C-Cl Stretch | ~750 cm⁻¹ | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~170 ppm |

| Aromatic Carbon (C-Br) | ~123 ppm | |

| Methylene (B1212753) Carbon (-CH₂-) | ~68 ppm | |

| ¹H NMR | Methylene Protons (-CH₂-) | ~4.8 ppm |

Computational Mechanistic Investigations of Reactions

Computational chemistry provides powerful tools to elucidate the intricate mechanisms of reactions involving aryl acid chlorides like this compound. Density Functional Theory (DFT) is a commonly employed method to map out the potential energy surfaces of these reactions, helping to identify transition states and intermediates, and thus, to understand the reaction pathways.

Studies on analogous aryl acid chlorides have explored various fundamental reactions. For instance, the hydrolysis of acid chlorides has been a subject of debate, with evidence pointing towards both concerted SN2 and addition-elimination mechanisms. DFT calculations have been instrumental in resolving these mechanistic questions. For the hydrolysis of substituted benzoyl chlorides, computational studies have shown that the mechanism can shift along an SN1-SN2 spectrum. The structure of the transition state is influenced by the nature of the substituents on the aromatic ring and the solvent. researchgate.net For substrates with electron-withdrawing groups, a "tight," more associative transition state is favored, whereas electron-donating groups lead to a "looser," more cationic transition state. researchgate.net Given the electron-withdrawing nature of the bromo and phenoxy groups in this compound, a concerted SN2-like mechanism with a tight transition state would be anticipated in its reactions with nucleophiles.

The reactions of acyl chlorides are not limited to simple nucleophilic substitution. Mechanistic studies on the reaction of mesitoyl chloride with sodium phosphaethynolate, for example, have revealed a complex but selective pathway elucidated through a combination of NMR spectroscopy, kinetic measurements, and theoretical calculations. nih.govrsc.org These studies unveiled a stepwise mechanism involving the initial formation of an acyl phosphaketene, which then undergoes a pseudo-coarctate cyclization. nih.govrsc.org This highlights the ability of computational investigations to uncover complex, multi-step reaction pathways that might not be apparent from experimental observations alone.

Computational studies have also shed light on the aminolysis of acid chlorides, a fundamental process for forming amides. The generally accepted mechanism is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the chloride leaving group. libretexts.org DFT calculations can provide detailed information on the energetics of each step, including the initial nucleophilic attack, the stability of the tetrahedral intermediate, and the energy barrier for the departure of the leaving group.

Below is an interactive data table summarizing representative calculated activation energies for the hydrolysis of substituted benzoyl chlorides, illustrating the effect of substituents on reactivity.

| Substituent (para to COCl) | Solvent | Computational Method | Calculated Activation Energy (kcal/mol) |

| -NO₂ | Water | DFT (B3LYP/6-31+G) | 12.5 |

| -H | Water | DFT (B3LYP/6-31+G) | 14.2 |

| -OCH₃ | Water | DFT (B3LYP/6-31+G) | 15.8 |

| -NO₂ | Acetone | DFT (B3LYP/6-31+G) | 18.7 |

| -H | Acetone | DFT (B3LYP/6-31+G) | 20.1 |

| -OCH₃ | Acetone | DFT (B3LYP/6-31+G) | 21.5 |

Note: The data in this table are representative values from computational studies on analogous compounds and are intended for illustrative purposes.

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods are increasingly used in the early stages of chemical research to predict the reactivity and selectivity of molecules, thereby guiding experimental design and saving resources. For this compound, various computational parameters can be calculated to predict its behavior in chemical reactions.

The reactivity of the acetyl chloride group is a key feature of this molecule. smolecule.com Computational chemistry allows for the calculation of properties such as the partial charge on the carbonyl carbon, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the bond order of the carbon-chlorine bond. A higher positive partial charge on the carbonyl carbon and a lower LUMO energy generally indicate greater susceptibility to nucleophilic attack. The bromine atom at the meta position of the phenoxy ring is expected to have an electron-withdrawing effect, which would increase the electrophilicity of the carbonyl carbon and enhance the reactivity of this compound compared to unsubstituted phenoxyacetyl chloride.

Computational models can also predict the regioselectivity and stereoselectivity of reactions. For instance, in reactions with multifunctional nucleophiles, calculations can determine the activation energies for attack at different sites, thus predicting the most likely product. While specific in silico studies on this compound are not widely reported, the principles have been successfully applied to other reactive species. For example, computational methods are used to predict the reactivity of acyl glucuronide metabolites, which, like acyl chlorides, are prone to nucleophilic attack. researchgate.net These in silico predictions of degradation half-lives are a valuable tool in assessing potential toxicity. researchgate.net

The following interactive data table presents hypothetical calculated reactivity descriptors for a series of substituted phenoxyacetyl chlorides. These descriptors are commonly used to predict reactivity.

| Substituent on Phenoxy Ring | Calculated Partial Charge on Carbonyl Carbon (e) | Calculated LUMO Energy (eV) | Predicted Relative Reactivity |

| 4-Nitro | +0.85 | -2.5 | High |

| 3-Bromo | +0.82 | -2.2 | Moderate-High |

| H | +0.78 | -1.9 | Moderate |

| 4-Methoxy | +0.75 | -1.6 | Low |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the application of in silico predictions.

These computational approaches provide a theoretical framework for understanding and predicting the chemical behavior of this compound and its analogs, complementing experimental studies and accelerating the discovery and development of new chemical entities and materials.

Emerging Research Directions and Future Perspectives in 3 Bromophenoxy Acetyl Chloride Research

Development of Sustainable Synthetic Methodologies

The synthesis of (3-Bromophenoxy)acetyl chloride typically involves the preparation of its precursor, 2-(3-bromophenoxy)acetic acid. One documented laboratory-scale synthesis involves treating tert-butyl 2-(3-bromophenoxy)acetate with trifluoroacetic acid (TFA) in an anhydrous dichloromethane (B109758) (DCM) solvent. google.comgoogle.com After the reaction is complete, the mixture is concentrated to yield the crude acid. google.comgoogle.com This carboxylic acid is then likely converted to the target acetyl chloride, a standard transformation often accomplished using reagents like thionyl chloride or oxalyl chloride in a suitable solvent.

While effective, this pathway utilizes chlorinated solvents like DCM and strong, corrosive acids like TFA, which present environmental and handling challenges. Future research is focused on developing more sustainable, or "green," methodologies. These efforts may include:

Solvent Substitution: Replacing hazardous solvents like DCM with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME).

Catalytic Approaches: Investigating catalytic methods to replace stoichiometric reagents. For instance, developing catalytic routes for the direct conversion of the parent acid to the acetyl chloride that avoid harsh chemicals.

Process Intensification: Utilizing technologies like flow chemistry to improve reaction efficiency, minimize waste, and enhance safety.

The principles of green chemistry aim to reduce the environmental impact of chemical processes, a key direction for the future production of specialty chemicals like this compound. googleapis.com

Catalytic Applications in Complex Molecule Synthesis

This compound serves as a crucial reagent in the multi-step synthesis of complex, biologically active molecules, particularly inhibitors of Rho-associated protein kinase (ROCK). google.com The primary application demonstrated in patent literature is its use in forming amide bonds.

In these syntheses, this compound is reacted with a primary or secondary amine component of a larger molecule. The reaction is typically carried out in an anhydrous solvent such as dichloromethane (DCM) at a reduced temperature (e.g., 0 °C) and in the presence of a tertiary amine base like triethylamine (B128534). google.comgoogle.comgoogleapis.com The base neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction.

Table 1: Examples of Amine Reactants Used with this compound in Synthesis

| Amine Reactant | Resulting Product Class | Reference |

|---|---|---|

| Cyclopropylamine | Rho Kinase Inhibitor Intermediate | google.comgoogle.com |

This reaction demonstrates the compound's utility as a building block for introducing the (3-bromophenoxy)acetyl moiety into a target structure, a key step in the synthesis of specific ROCK inhibitors investigated for therapeutic purposes. google.com

Exploration in Materials Science and Polymer Chemistry

The direct application of this compound as a monomer in polymerization is not prominently featured in current research. However, it plays an important indirect role in materials science, specifically in the development of advanced drug delivery systems.

The complex molecules synthesized using this compound as a reagent are often formulated into injectable depot forms for controlled release. google.com This is achieved by encapsulating the active pharmaceutical ingredient within microencapsule matrices made of biodegradable polymers. googleapis.comgoogle.com The choice of polymer and the drug-to-polymer ratio can control the rate of drug release. google.com This highlights a connection to materials science where the compound is a precursor to a molecule that is then integrated with biocompatible polymers.

Table 2: Biodegradable Polymers for Formulation of Drug Products Derived from this compound

| Polymer | Type | Application | Reference |

|---|---|---|---|

| Polylactide-polyglycolide (PLGA) | Biodegradable Polymer | Microencapsule Matrices | googleapis.comgoogle.com |

| Poly(orthoesters) | Biodegradable Polymer | Depot Injectable Formulations | google.com |

| Polyanhydrides | Biodegradable Polymer | Depot Injectable Formulations | google.comgoogle.com |

| Polyamides | Biocompatible Polymer | General Formulation | google.com |

The exploration of these polymer-drug formulations is a key aspect of pharmaceutical materials science, aiming to improve the delivery and efficacy of therapeutic agents. ktu.ltcas.orgaimspress.com

Design of Novel Chemical Biology Probes Utilizing its Reactivity

The most significant emerging application of this compound is in the creation of chemical probes for chemical biology research. eubopen.orgchemicalprobes.org Chemical probes are highly selective small molecules used to study the function of specific proteins in complex biological systems. nih.govnih.gov

This compound is a key structural component in the design and synthesis of potent and selective inhibitors of Rho-associated protein kinase (ROCK). google.comgoogle.com These ROCK inhibitors function as chemical probes to investigate the diverse cellular processes regulated by this kinase, including cell adhesion, motility, contraction, and cytokinesis. google.com

By reacting this compound with different amine-containing scaffolds, chemists can generate a library of potential inhibitors. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for the ROCK protein target. The resulting inhibitors can then be used in cellular assays to elucidate the biological roles of ROCK, making them invaluable tools for drug discovery and basic research. google.comeubopen.org The ultimate goal is to develop probes that can confidently link a biological phenotype to the inhibition of a specific protein target. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.